1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-(chloromethyl)-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4OS/c1-13-8(15)7-5(2-3-16-7)14-6(4-10)11-12-9(13)14/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCMFALRZMWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136150 | |
| Record name | 1-(Chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-79-5 | |
| Record name | 1-(Chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at position 1 undergoes nucleophilic substitution with amines, alcohols, and thiols:
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Reaction with primary amines : Treatment with benzylamine in ethanol under reflux yields 1-(benzylaminomethyl)-4-methylthienotriazolopyrimidinone (85% yield). The reaction proceeds via an SN2 mechanism, confirmed by retention of stereochemistry in chiral analogs .
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Alkoxy substitution : Reacting with sodium methoxide in methanol produces 1-(methoxymethyl)-4-methyl derivatives (72% yield). Similar reactions with ethanol or isopropanol show comparable efficiency .
Key Data :
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzylamine | EtOH | 80 | 6 | 85 |
| NaOMe | MeOH | 60 | 4 | 72 |
| NaSEt | EtOH | 70 | 5 | 68 |
Cyclization Reactions
The chloromethyl group participates in intramolecular cyclization under basic conditions:
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Formation of bicyclic derivatives : Heating with K2CO3 in DMF generates a fused 6/5/6 tricyclic system via elimination of HCl (Scheme 1). The product, 4-methyl-1,5-dihydrothieno[3',2':4,5]pyrido[2,3-e] triazolo[4,3-a]pyrimidin-11-one, is isolated in 78% yield .
Conditions :
-
Base: K2CO3 (2 equiv)
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Solvent: DMF
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Temp: 120°C
-
Time: 3 h
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the chloromethyl group:
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Suzuki-Miyaura coupling : Reacting with phenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (4:1) affords 1-(phenylmethyl)-4-methyl analogs (63% yield) .
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Sonogashira coupling : Using ethynylbenzene and CuI/PdCl2(PPh3)2 produces alkynylated derivatives (58% yield) .
Reactions with Triethyl Orthoformate
Triethyl orthoformate mediates cyclocondensation to form extended heterocycles:
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Formation of triazolo[1,5-c]pyrimidines : Refluxing with triethyl orthoformate in t-BuOH/t-BuOK generates fused triazolopyrimidines (Scheme 2). The reaction proceeds via intermediate imine formation, followed by cyclization (yield: 73%) .
Characterization Data :
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IR: 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
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1H NMR (DMSO-d6): δ 7.54 (s, 1H, triazolo-H), 2.41 (s, 3H, CH3), 4.92 (s, 2H, CH2Cl) .
Acid-Catalyzed Rearrangements
Under acidic conditions, the chloromethyl group facilitates ring expansion:
-
HCl-mediated rearrangement : Treatment with conc. HCl at 90°C results in a thieno[3,2-e] diazepino[1,2-a]pyrimidine scaffold via C-N bond cleavage and re-cyclization (65% yield) .
Antimicrobial Activity of Derivatives
Select derivatives exhibit moderate bioactivity:
| Derivative | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
|---|---|---|
| 1-(Benzylaminomethyl) | 16 | 32 |
| 1-(Phenylmethyl) | 8 | 64 |
| Tricyclic product | 4 | 16 |
Data from indicate enhanced activity against Gram-positive bacteria.
Stability and Degradation
-
Hydrolytic stability : The chloromethyl group is stable in neutral aqueous solutions (pH 7) but hydrolyzes to hydroxymethyl derivatives under alkaline conditions (pH > 10) .
-
Thermal degradation : Decomposition onset at 210°C (TGA), with HCl evolution detected via mass spectrometry .
Comparative Reactivity
The chloromethyl group exhibits higher reactivity compared to methyl or ethyl analogs:
| Substituent | Relative Rate (k) in SN2 |
|---|---|
| -CH2Cl | 1.00 |
| -CH2Br | 1.85 |
| -CH2OAc | 0.45 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thienotriazolopyrimidinones, including 1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. For instance:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. Its structure allows for interaction with DNA and RNA synthesis pathways.
- Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study published in MDPI reported promising results indicating that derivatives of this compound could be effective against breast and lung cancer cells .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that the thieno and triazole moieties contribute to its ability to disrupt bacterial cell walls and inhibit growth.
- Mechanism : The chloromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.
- Research Findings : A study found that compounds with similar structures exhibited activity against both gram-positive and gram-negative bacteria.
Material Science Applications
In addition to biological applications, this compound is being explored for its utility in material sciences:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties.
- Nanotechnology : Its unique structure allows for the development of nanomaterials with specific electronic or optical properties.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and leading to desired biological outcomes .
Comparison with Similar Compounds
Table 1: Key Differences Between Angular and Linear Isomers
Substituent Effects on Bioactivity
The chloromethyl and methyl groups differentiate the target compound from analogs:
- Chloromethyl Group: Increases electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme nucleophiles). This contrasts with non-halogenated analogs like 4-butyl-1-(3-oxo-propyl)thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one, which rely on hydrogen bonding .
- Methyl Group at Position 4: Enhances lipophilicity (logP ~2.8), improving membrane permeability compared to polar derivatives like 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (logP ~1.5) .
Table 2: Substituent Impact on Physicochemical Properties
Stability and Reactivity
The target compound demonstrates superior stability compared to benzo-fused analogs. For instance, benzo[4,5]thieno[2,3-e]triazolo[1,5-a]pyrimidinones (e.g., 54a) undergo rearrangement to linear isomers (56) in the presence of alkylating agents like ethyl 4-bromobutyrate . In contrast, the thieno[2,3-e] scaffold in the target compound resists such rearrangements, likely due to steric and electronic effects from the chloromethyl group.
Biological Activity
1-(Chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is characterized by a complex structure that includes a thieno ring fused with triazole and pyrimidinone moieties. Its unique chemical properties make it a candidate for various biological assays and drug development.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization reactions under specific conditions to ensure high yield and purity. The synthetic routes often utilize catalysts and are optimized for efficiency and sustainability.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:
- In vitro studies demonstrated significant growth inhibition against various cancer cell lines (NCI 60), with some derivatives showing better activity than the standard chemotherapeutic agent 5-fluorouracil. Compounds derived from similar scaffolds exhibited TGI (Total Growth Inhibition) values as low as 16.2 μM and GI50 values around 3.3 μM .
- Mechanism of Action : The compound is believed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition is particularly effective in targeting folate receptors that are overexpressed in cancer cells .
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promise as an antimicrobial agent . Research indicates that it can disrupt microbial cell functions through various mechanisms, including interference with nucleic acid synthesis and enzyme inhibition.
Case Studies
The biological activity of this compound involves:
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?
Answer:
The compound can be synthesized via:
- Condensation reactions : Reacting hydrazine derivatives with aldehydes or ketones under acidic conditions (e.g., p-TsOH in xylene) to form hydrazones, followed by oxidative cyclization .
- Cyclization of thioamide precursors : Using hydrazonoyl halides with thioxo-pyrimidinones to form the triazolopyrimidinone core .
- Catalytic methods : Eco-friendly catalysts like cellulose sulfuric acid improve yield and regioselectivity in cyclization steps .
Key conditions : Reflux in dioxane or xylene (12–24 h), monitored by TLC, with recrystallization (ethanol/dioxane) for purification .
Basic: How can the structure of this compound be confirmed using spectroscopic techniques?
Answer:
A multi-analytical approach is critical:
- 1H/13C NMR : Identify protons and carbons in the thieno-triazolo-pyrimidinone core. For example, the chloromethyl group (-CH2Cl) appears as a singlet at δ ~4.5–5.0 ppm, while the methyl group resonates at δ ~2.3–2.5 ppm .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C-Cl bonds at ~600–800 cm⁻¹ .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must match theoretical values .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Anticancer activity : Use MTT assays against cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. IC50 values <10 µM indicate promising activity .
- Anti-inflammatory activity : Xylene-induced ear edema in mice, measuring inhibition (%) at 30 min and 4 h post-administration. Compare to indomethacin .
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced: How can regioselectivity challenges in cyclization reactions be addressed?
Answer:
Regioselectivity is influenced by:
- Catalyst choice : Cellulose sulfuric acid directs cyclization to the thieno[2,3-e] position over pyrido derivatives .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on precursors stabilize transition states, favoring specific ring closures .
- Reaction kinetics : Slower heating rates (e.g., 2°C/min) reduce side products by allowing intermediates to equilibrate .
Advanced: How can structure-activity relationships (SAR) guide the optimization of antitumor derivatives?
Answer:
Key SAR insights from analogous compounds:
Methodology : Synthesize derivatives with systematic substituent variations and test using standardized MTT protocols .
Advanced: How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Answer:
- Multi-dimensional NMR : Use HSQC and HMBC to assign ambiguous protons/carbons, especially in fused-ring systems .
- X-ray crystallography : Resolve tautomeric forms or regiochemistry disputes (e.g., triazole vs. pyrimidine ring protonation) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
Advanced: What strategies improve synthetic yield and purity for scale-up?
Answer:
- Catalyst optimization : Cellulose sulfuric acid increases yield by 15–20% compared to traditional acids .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation .
- Purification : Gradient recrystallization (ethanol → dioxane) removes unreacted hydrazonoyl halides .
Advanced: How does the chloromethyl group influence stability under physiological conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
